REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([OH:9])[cH:5][c:6]([Br:8])[cH:7]1.[CH2:15]([P:16]([CH2:17][CH2:18][CH2:19][CH3:20])[CH2:21][CH2:22][CH2:23][CH3:24])[CH2:25][CH2:26][CH3:27].[CH2:46]1[O:47][CH2:48][CH2:49][CH2:50]1.[CH:10]1([CH2:13][OH:14])[CH2:11][CH2:12]1.[N:28]([C:29]([N:30]1[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]1)=[O:36])=[N:37][C:38]([N:39]1[CH2:40][CH2:41][CH2:42][CH2:43][CH2:44]1)=[O:45]>>[Br:1][c:2]1[cH:3][c:4]([O:9][CH2:13][CH:10]2[CH2:11][CH2:12]2)[cH:5][c:6]([Br:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cc(Br)cc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCP(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(N=NC(=O)N1CCCCC1)N1CCCCC1
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Name
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Type
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product
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Smiles
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Brc1cc(Br)cc(OCC2CC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |